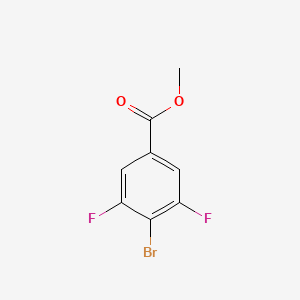

Methyl 4-bromo-3,5-difluorobenzoate

説明

The exact mass of the compound Methyl 4-bromo-3,5-difluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-bromo-3,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4-bromo-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDAUJSNGVTBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803565-64-1 | |

| Record name | methyl 4-bromo-3,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Methyl 4-bromo-3,5-difluorobenzoate (CAS 1803565-64-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3,5-difluorobenzoate is a key chemical intermediate gaining prominence in the fields of medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a bromine atom, two fluorine atoms, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectroscopic analysis, reactivity, and potential applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Introduction

Methyl 4-bromo-3,5-difluorobenzoate (CAS 1803565-64-1) is a halogenated aromatic ester. The strategic placement of its functional groups makes it a valuable building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The difluoro substitution pattern significantly influences the electronic properties of the benzene ring, often enhancing the metabolic stability and binding affinity of derivative compounds. The methyl ester provides a site for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. These features make Methyl 4-bromo-3,5-difluorobenzoate a molecule of interest for the design and synthesis of novel pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-bromo-3,5-difluorobenzoate is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1803565-64-1 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis and Mechanism

The most common and practical laboratory-scale synthesis of Methyl 4-bromo-3,5-difluorobenzoate is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 4-bromo-3,5-difluorobenzoic acid.

Reaction Scheme

Caption: Fischer esterification of 4-bromo-3,5-difluorobenzoic acid.

Causality Behind Experimental Choices

The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the formation of the ester product, an excess of the alcohol (methanol) is used. This follows Le Chatelier's principle, where increasing the concentration of a reactant shifts the equilibrium to favor the products. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol. The reaction is typically performed under reflux to increase the reaction rate.

Detailed Step-by-Step Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 4-bromo-3,5-difluorobenzoate via Fischer esterification.

Materials:

-

4-bromo-3,5-difluorobenzoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3,5-difluorobenzoic acid (1.0 eq).

-

Add a significant excess of anhydrous methanol to the flask to act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Methyl 4-bromo-3,5-difluorobenzoate.

Spectroscopic Analysis

While specific experimental spectra for Methyl 4-bromo-3,5-difluorobenzoate are not widely available in the public domain, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Methyl Protons (-OCH₃): A singlet peak is expected around 3.9 ppm.

-

Aromatic Protons (-ArH): The two aromatic protons are in a chemically equivalent environment and are coupled to the two fluorine atoms. This will likely result in a triplet (or a more complex multiplet due to long-range couplings) appearing in the downfield region, estimated to be around 7.5-7.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbon atoms bonded to fluorine exhibiting characteristic splitting (carbon-fluorine coupling).

-

Methyl Carbon (-OCH₃): A signal is expected around 53 ppm.

-

Ester Carbonyl Carbon (-C=O): A signal is expected in the range of 163-166 ppm.

-

Aromatic Carbons:

-

C-Br: The carbon attached to the bromine atom is expected to appear around 105-110 ppm.

-

C-F: The two carbons attached to the fluorine atoms will appear as a doublet with a large coupling constant (¹JCF) in the range of 240-260 ppm, and their chemical shift will be in the downfield region of the aromatic carbons.

-

C-H: The two carbons attached to the hydrogen atoms will appear as a triplet (or doublet of doublets) due to coupling with the adjacent fluorine atoms.

-

C-COOCH₃: The ipso-carbon attached to the ester group will also show coupling to the ortho-fluorine atoms.

-

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The expected m/z values for the molecular ions would be approximately 250 and 252.

Reactivity and Applications

The synthetic utility of Methyl 4-bromo-3,5-difluorobenzoate stems from its trifunctional nature.

Cross-Coupling Reactions

The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the construction of complex molecular scaffolds.

Caption: Suzuki cross-coupling reaction of Methyl 4-bromo-3,5-difluorobenzoate.

Role in Targeted Protein Degradation (TPD)

Methyl 4-bromo-3,5-difluorobenzoate is increasingly recognized as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This molecule can be incorporated into the linker region of a PROTAC or serve as a precursor to a warhead that binds to the target protein. The difluorinated phenyl ring can provide desirable physicochemical properties to the resulting PROTAC, such as improved cell permeability and metabolic stability.

Caption: General structure of a PROTAC molecule.

Safety and Handling

-

Hazard Statements (Anticipated):

-

Precautionary Statements:

-

Prevention: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[5]

-

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5]

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

-

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Methyl 4-bromo-3,5-difluorobenzoate is a synthetically versatile building block with significant potential in drug discovery and materials science. Its trifunctional nature allows for the strategic and controlled introduction of various molecular fragments, making it an attractive starting material for the synthesis of complex and biologically active molecules, particularly in the rapidly advancing field of targeted protein degradation. Further research into the reactivity and applications of this compound is likely to uncover new opportunities for innovation in chemical synthesis and medicinal chemistry.

References

Sources

- 1. Methyl 4-bromo-3,5-difluorobenzoate | CymitQuimica [cymitquimica.com]

- 2. 1803565-64-1|Methyl 4-bromo-3,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 3. methyl 4-bromo-3,5-difluorobenzoate-1803565-64-1 - Thoreauchem [thoreauchem.com]

- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methyl 4-bromo-3,5-difluorobenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 4-bromo-3,5-difluorobenzoate

Introduction

Methyl 4-bromo-3,5-difluorobenzoate is a halogenated aromatic ester that serves as a critical building block in modern synthetic chemistry. Its strategic combination of a reactive bromine atom, electron-withdrawing fluorine atoms, and a versatile methyl ester group makes it a highly valuable intermediate for researchers in drug discovery and materials science. The fluorine atoms significantly alter the electronic properties of the benzene ring, often enhancing metabolic stability, binding affinity, and lipophilicity in derivative molecules, which is a sought-after feature in pharmaceutical design. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of Methyl 4-bromo-3,5-difluorobenzoate is presented below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| CAS Number | 180154-18-7 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |

Synthesis and Methodologies

The primary route for synthesizing Methyl 4-bromo-3,5-difluorobenzoate is through the esterification of its corresponding carboxylic acid, 4-bromo-3,5-difluorobenzoic acid. This precursor is itself a valuable chemical intermediate.

Synthesis of the Precursor: 4-Bromo-3,5-difluorobenzoic Acid

4-Bromo-3,5-difluorobenzoic acid (CAS: 651027-00-8) is typically prepared from 3,5-difluoroaniline via a Sandmeyer-type reaction.[3] This process involves the diazotization of the aniline followed by the introduction of the bromine atom. The presence of the two fluorine atoms on the aromatic ring influences the electronic properties of the molecule, making it a valuable building block for pharmaceuticals and advanced materials.[4]

Experimental Protocol: Esterification of 4-Bromo-3,5-difluorobenzoic Acid

This protocol describes a standard Fisher esterification method. The causality behind this choice is its reliability, use of common reagents, and straightforward workup. The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

-

4-Bromo-3,5-difluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3,5-difluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (usually several hours to overnight).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 4-bromo-3,5-difluorobenzoate.

-

Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthesis workflow for Methyl 4-bromo-3,5-difluorobenzoate.

Spectroscopic Characterization

While specific spectral data for Methyl 4-bromo-3,5-difluorobenzoate is not detailed in the provided search results, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral features are inferred from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to be simple. The methyl ester protons (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons would appear as a singlet or a narrow triplet (due to coupling with the two equivalent fluorine atoms), likely downfield in the 7.0-8.0 ppm region. For a related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, the methyl ester protons of the trans isomer appear at 3.95 ppm.[5]

-

¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons attached to the fluorine atoms would exhibit large C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A strong carbonyl (C=O) stretch for the ester group is expected around 1720-1740 cm⁻¹. C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region, and C-Br stretching would be observed at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Synthetic Utility

The chemical reactivity of Methyl 4-bromo-3,5-difluorobenzoate is dictated by its three key functional components: the bromine atom, the ester group, and the fluorinated aromatic ring.

The Bromine Atom: A Gateway to Complexity

The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.[4]

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond, creating biaryl structures.

-

Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to substituted styrenes.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, producing substituted anilines.

The choice of these reactions is driven by the desired final molecular architecture. For instance, Suzuki coupling is often employed in the synthesis of biaryl compounds prevalent in many pharmaceutical agents.

The Ester Group: A Modifiable Handle

The methyl ester group can be readily transformed into other functional groups:

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification will convert the ester back to the parent carboxylic acid, 4-bromo-3,5-difluorobenzoic acid. This is useful for subsequent amide bond formation.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-bromo-3,5-difluorophenyl)methanol.

Caption: Key reaction pathways for Methyl 4-bromo-3,5-difluorobenzoate.

Safety and Handling

As with its parent acid, Methyl 4-bromo-3,5-difluorobenzoate should be handled with appropriate care. Based on the GHS classifications for 4-bromo-3,5-difluorobenzoic acid and related compounds, it is prudent to assume the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a dry and cool place.[2]

Conclusion

Methyl 4-bromo-3,5-difluorobenzoate is a strategically designed chemical intermediate of significant value to the scientific research community. Its trifunctional nature—a site for cross-coupling, a modifiable ester, and a fluorinated aromatic core—provides a robust platform for the synthesis of novel compounds with tailored electronic and physiological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

PubChem. 4-Bromo-3,5-difluorobenzoic acid. [Link]

-

Sunway Pharm Ltd. 4-Bromo-3,5-difluorobenzoic acid. [Link]

-

The Role of 4-Bromo-3,5-difluorobenzoic Acid in Modern Chemistry. [Link]

-

4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]

-

Aladdin Scientific. Methyl 3-bromo-4, 5-difluorobenzoate, min 97%, 1 gram. [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

Chemsrc. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. [Link]

Sources

- 1. Methyl 4-bromo-3,5-difluorobenzoate | CymitQuimica [cymitquimica.com]

- 2. 651027-00-8|4-Bromo-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 4-Bromo-3,5-difluorobenzoic acid | C7H3BrF2O2 | CID 11424897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]

Methyl 4-bromo-3,5-difluorobenzoate molecular structure

[1][2]

Core Identity & Physicochemical Profile

Methyl 4-bromo-3,5-difluorobenzoate is a highly functionalized aromatic ester used primarily as a building block in medicinal chemistry.[1][2] Its structure is defined by a 4-bromo handle flanked by two fluorine atoms, creating a unique electronic and steric environment that modulates reactivity in metal-catalyzed cross-coupling reactions.[1][3]

| Parameter | Data |

| CAS Number | 1803565-64-1 |

| IUPAC Name | Methyl 4-bromo-3,5-difluorobenzoate |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.02 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| SMILES | COC(=O)C1=CC(F)=C(Br)C(F)=C1 |

| Melting Point | 60–64 °C (Typical range for analogues; verify per batch) |

Structural Analysis & Molecular Geometry[1][5]

Electronic Architecture

The molecule exhibits

-

Fluorine Effect (Inductive): The two fluorine atoms at the 3,5-positions exert a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the electron density of the aromatic ring, making the 4-position (C-Br bond) highly activated for oxidative addition by low-valent metal catalysts (e.g., Pd⁰).[1]

-

Fluorine Effect (Mesomeric): While fluorine is a resonance donor, the inductive withdrawal dominates in this configuration, increasing the acidity of the parent benzoic acid and the electrophilicity of the ester carbonyl.[1]

Steric Environment

The "ortho-fluorine effect" is critical here.[1] The Van der Waals radius of Fluorine (1.47 Å) is small enough to allow planar conformation of the ester group but large enough to provide metabolic protection to the adjacent carbons.[1]

-

C-Br Shielding: The flanking fluorines create a "steric corridor" that discourages nucleophilic attack at the carbon unless mediated by a catalyst, reducing side reactions during scaffold assembly.[1]

Synthetic Protocol (Esterification)

While the compound is commercially available, in-house preparation from 4-bromo-3,5-difluorobenzoic acid ensures purity and allows for scale-up.[1] The preferred method utilizes thionyl chloride to generate the acid chloride intermediate, ensuring complete conversion without equilibrium limitations common in Fischer esterification.[1]

Reaction Scheme

The pathway proceeds via the formation of an acyl chloride followed by nucleophilic acyl substitution with methanol.[1]

Figure 1: Two-step one-pot synthesis via acid chloride activation.

Step-by-Step Methodology

Materials:

-

Thionyl Chloride (

) (3.0 eq)[1] -

Methanol (anhydrous) (Excess)[1]

-

DMF (Catalytic amount, 2-3 drops)[1]

Procedure:

-

Activation: In a dry round-bottom flask equipped with a condenser and drying tube, suspend 4-bromo-3,5-difluorobenzoic acid in anhydrous DCM.

-

Chlorination: Add

dropwise, followed by catalytic DMF. Heat the mixture to reflux (approx. 40°C) for 2–3 hours until gas evolution ( -

Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

and solvent. Note: The intermediate acid chloride is moisture sensitive.[1] -

Esterification: Redissolve the residue in anhydrous DCM. Cool to 0°C in an ice bath.

-

Quench: Slowly add anhydrous Methanol (5–10 eq) containing Triethylamine (1.1 eq) to scavenge HCl. Stir at room temperature for 2 hours.

-

Workup: Dilute with DCM, wash sequentially with water, saturated

, and brine. Dry over -

Purification: Recrystallize from Hexanes/EtOAc if necessary, though the crude is often >95% pure.

Reactivity & Applications in Drug Discovery[1]

This scaffold acts as a "linchpin" in diversity-oriented synthesis.[1] The bromine atom serves as a specific handle for cross-coupling, while the ester provides a vector for further elaboration (e.g., hydrolysis to acid, reduction to alcohol, or conversion to amide).[1]

Palladium-Catalyzed Coupling

The electron-deficient nature of the ring (due to Fluorines) facilitates the Oxidative Addition step in the catalytic cycle, making this substrate highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Figure 2: Divergent reactivity profile for scaffold generation.[1]

Bioisosteric Utility

In drug design, the 3,5-difluoro motif is often used to:

Safety & Handling

-

Hazards: The compound is an irritant to eyes, skin, and the respiratory system (H315, H319, H335).[1][4]

-

Handling: Use standard PPE (gloves, goggles, lab coat).[1] All synthesis steps involving thionyl chloride must be performed in a functioning fume hood.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester.[1]

References

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 651027-00-8|4-Bromo-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-3,5-difluorobenzoic acid | C7H3BrF2O2 | CID 11424897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of Methyl 4-bromo-3,5-difluorobenzoate

This technical guide provides a comprehensive analysis of the spectral data for Methyl 4-bromo-3,5-difluorobenzoate (CAS No: 1803565-64-1). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded interpretation.

Introduction: The Structural Significance of Methyl 4-bromo-3,5-difluorobenzoate

Methyl 4-bromo-3,5-difluorobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the benzene ring imparts unique electronic properties and potential for diverse chemical transformations, making it a valuable building block in the synthesis of novel compounds. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide provides a foundational understanding of its spectral signature.

The workflow for the comprehensive spectral analysis of a novel compound like Methyl 4-bromo-3,5-difluorobenzoate is a multi-step process, beginning with sample preparation and culminating in data interpretation and structural confirmation.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-bromo-3,5-difluorobenzoate, both ¹H and ¹³C NMR provide critical information for structural confirmation. The predicted spectra are based on established computational models and comparison with similar structures.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons and the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-bromo-3,5-difluorobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | Triplet (t) | 2H | Ar-H |

| ~3.90 | Singlet (s) | 3H | -OCH ₃ |

Interpretation:

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons are located at positions 2 and 6. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms at positions 3 and 5. The downfield chemical shift of approximately 7.75 ppm is attributed to the deshielding effect of the electron-withdrawing ester group and the halogen atoms.

-

Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical shift at around 3.90 ppm is characteristic of methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, fewer than the total number of eight carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 4-bromo-3,5-difluorobenzoate

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C =O |

| ~160 (d, J ≈ 250 Hz) | C -F |

| ~133 | C -COOCH₃ |

| ~118 (t, J ≈ 25 Hz) | C -H |

| ~115 | C -Br |

| ~53 | -OC H₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, around 164 ppm, due to the strong deshielding effect of the double-bonded oxygen.

-

Fluorine-Bearing Carbons (C-F): The two equivalent carbons directly attached to fluorine (C3 and C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet. Their chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

Ester-Substituted Aromatic Carbon (C-COOCH₃): The carbon atom to which the ester group is attached (C1) is expected around 133 ppm.

-

Protonated Aromatic Carbons (C-H): The two equivalent carbons bonded to hydrogen (C2 and C6) will appear as a triplet due to two-bond coupling with the two fluorine atoms (²JCF) with a coupling constant of around 25 Hz.

-

Bromine-Bearing Carbon (C-Br): The carbon atom attached to the bromine (C4) is expected to have a chemical shift around 115 ppm.

-

Methyl Carbon (-OCH₃): The carbon of the methyl group will appear as a singlet in the upfield region, typically around 53 ppm.

The relationship between the molecular structure and the expected NMR signals is visualized below.

Caption: Correlation of the molecular structure with predicted NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4-bromo-3,5-difluorobenzoate (C₈H₅BrF₂O₂), the molecular weight is 251.02 g/mol .

Table 3: Predicted Mass Spectrometry Data for Methyl 4-bromo-3,5-difluorobenzoate

| m/z | Relative Intensity | Assignment |

| 250/252 | High | [M]⁺ (Molecular Ion) |

| 219/221 | Moderate | [M - OCH₃]⁺ |

| 191/193 | Moderate | [M - COOCH₃]⁺ |

| 140 | Low | [C₆H₂F₂O]⁺ |

| 112 | Low | [C₅H₂F₂]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak at m/z 250 and 252 with nearly equal intensities. This is a key diagnostic feature for brominated compounds.

-

Major Fragmentation Pathways:

-

Loss of a methoxy radical (-•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 219 and 221.

-

Loss of the carbomethoxy group (-•COOCH₃): The cleavage of the ester group from the aromatic ring would result in a fragment at m/z 191 and 193.

-

Further fragmentation of the aromatic ring can lead to smaller fragments, though these are typically of lower intensity.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-bromo-3,5-difluorobenzoate is expected to show characteristic absorption bands for the ester and the substituted benzene ring.

Table 4: Predicted Infrared (IR) Spectral Data for Methyl 4-bromo-3,5-difluorobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100-1000 | Strong | C-F stretch |

| ~700-600 | Medium | C-Br stretch |

Interpretation:

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the ester functionality.

-

C-O Stretch: The C-O stretching vibration of the ester group is expected to appear as a strong band around 1250 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Weak bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching, while the aliphatic C-H stretch of the methyl group will appear just below 3000 cm⁻¹.

-

C-F and C-Br Stretches: The carbon-fluorine stretching vibrations typically occur as strong bands in the 1100-1000 cm⁻¹ region. The carbon-bromine stretch is expected at lower wavenumbers, generally between 700 and 600 cm⁻¹.

Conclusion

The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data provide a comprehensive and coherent picture that is fully consistent with the structure of Methyl 4-bromo-3,5-difluorobenzoate. The key diagnostic features in each spectrum—the triplet for aromatic protons in ¹H NMR, the large C-F coupling in ¹³C NMR, the characteristic isotopic pattern of bromine in the mass spectrum, and the strong carbonyl absorption in the IR spectrum—collectively serve as a reliable "fingerprint" for this molecule. This in-depth guide, grounded in established spectroscopic principles and comparative data, offers researchers a valuable resource for the identification and characterization of this important chemical compound.

References

-

Chemaxon. NMR Predictor. [Link]

-

ACD/Labs. ACD/MS Fragmenter. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Analytical Profiling: Methyl 4-bromo-3,5-difluorobenzoate

The following technical guide details the structural elucidation and analytical profiling of Methyl 4-bromo-3,5-difluorobenzoate , a critical scaffold in medicinal chemistry, particularly for the development of proteolysis targeting chimeras (PROTACs) and fluorinated bio-isosteres.

1H NMR Interpretation, Structural Logic, and Acquisition Protocol

Executive Summary

Methyl 4-bromo-3,5-difluorobenzoate (

This guide provides a definitive interpretation of the

Molecular Architecture & Symmetry Analysis

To interpret the spectrum, one must first deconstruct the magnetic environment of the protons.

-

The Core: A tetra-substituted benzene ring.[1]

-

Symmetry Plane: A plane of symmetry passes through C1 (Ester), C4 (Bromine), and the Carbonyl oxygen.

-

Equivalence:

-

Protons:

and -

Fluorines:

and

-

Electronic Environment (Chemical Shift Prediction)

The chemical shifts are dictated by the additive effects of the substituents on the benzene ring:

-

Ester (-COOMe): Strong Electron Withdrawing Group (EWG). Deshields ortho protons (

) significantly ( -

Fluorine (-F): Highly electronegative but exhibits resonance donation. Ortho-fluorine typically exerts a shielding effect on the adjacent proton (

ppm). -

Bromine (-Br): Weakly deactivating; exerts minimal effect on meta protons.

Net Effect: The deshielding ester effect is partially mitigated by the shielding ortho-fluorines, placing the aromatic signal in the 7.55 – 7.75 ppm range, distinct from non-fluorinated analogs (which appear ~7.9 ppm).

The 1H NMR Spectrum: Assignment & Logic

The spectrum consists of two distinct signal regions.[2]

Table 1: Spectral Assignment (400 MHz, CDCl )[3]

| Signal | Integration | Multiplicity | Chemical Shift ( | Coupling Constant ( | Assignment |

| A | 2H | Doublet ( | 7.60 – 7.70 ppm | Aromatic | |

| B | 3H | Singlet ( | 3.90 – 3.95 ppm | N/A | Methyl Ester ( |

*Note: At ultra-high fields (>600 MHz), Signal A may resolve into a doublet of triplets due to long-range coupling, but it appears as a doublet in standard routine analysis.

Mechanistic Insight: The H-F Coupling

The defining feature of this spectrum is the splitting of the aromatic protons. Unlike standard alkyl-benzoates, the

-

Coupling Path:

couples to -

Magnitude: The typical coupling constant for

is 6.0 – 9.0 Hz . -

Visualization: The

proton sees the spin state of

Figure 1: Spin-spin splitting logic. The equivalence of H2/H6 and F3/F5 results in a simplified doublet rather than a complex multiplet.

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate integration (critical for purity assays), follow this specific acquisition workflow.

A. Sample Preparation[4][5][6]

-

Solvent: Chloroform-d (

) is preferred (-

Why? It prevents H-bonding broadening often seen with DMSO, and the non-polar nature ensures sharp lines for the aromatic doublet.

-

-

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Warning: Over-concentration can cause line broadening due to viscosity, obscuring the precise

measurement.

-

B. Acquisition Parameters (The "Trust" Factors)

Standard default parameters often fail for fluorinated aromatics due to relaxation time differences.

-

Pulse Angle:

(Tip angle). -

Relaxation Delay (d1): Set to

seconds .-

Causality: Aromatic protons adjacent to halogens often have longer

relaxation times. A short delay (e.g., 1s) will saturate the aromatic signal, reducing its integral relative to the methyl ester. -

Validation Check: If the integral ratio of Aromatic : Methyl is < 0.66 (i.e., less than 2:3), your relaxation delay is too short.

-

-

Spectral Width: -2 to 14 ppm.

-

Scans (ns): 16 (sufficient for >5 mg sample).

C. Processing Workflow

Figure 2: Validated acquisition workflow ensuring quantitative accuracy.

Synthesis & Contextual Grounding

Understanding the origin of the sample aids in identifying impurities.

-

Synthesis Route: Typically synthesized via the esterification of 4-bromo-3,5-difluorobenzoic acid .

-

Reagents: Methanol (

) + Acid Catalyst (

-

-

Common Impurities:

-

Unreacted Acid: Look for a broad singlet >10 ppm (COOH).

-

Methanol: Singlet at 3.49 ppm (in

). -

Regioisomers: If the aromatic signal appears as two different multiplets rather than a clean doublet, the bromination may have occurred at the wrong position (e.g., 3-bromo-4,5-difluoro isomer).

-

References

-

PubChem Compound Summary. (2025). Methyl 4-bromo-3,5-difluorobenzoate (CID 1803565-64-1).[3] National Center for Biotechnology Information. Link

-

Reich, H. J. (2024). Proton NMR Chemical Shifts: Aromatics and Heteroaromatics. University of Wisconsin-Madison. (Source for substituent additivity rules). Link

-

Royal Society of Chemistry. (2010). Synthesis of halogenated benzoates via oxidative bromination. (General protocol validation). Link

-

ChemicalBook. (2024). 4-Bromo-3,5-difluorobenzoic acid NMR Spectrum. (Precursor spectral data).[4][5] Link

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-bromo-3,5-difluorobenzoate

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-bromo-3,5-difluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this specific halogenated aromatic compound.

Introduction: The Structural Significance of Fluorinated Benzoates

Methyl 4-bromo-3,5-difluorobenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. The presence of multiple halogen substituents (bromine and fluorine) and a methyl ester group on the benzene ring creates a unique electronic environment. Understanding the precise arrangement and electronic effects of these substituents is crucial for predicting molecular interactions and reactivity. ¹³C NMR spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the carbon framework of the molecule. This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing a robust framework for its analysis.

Theoretical Framework: Understanding Substituent Effects in ¹³C NMR

The chemical shift of a carbon nucleus in a benzene ring is highly sensitive to the nature of the substituents attached to the ring. These effects are broadly categorized as inductive and resonance (mesomeric) effects, which can either shield (upfield shift) or deshield (downfield shift) the carbon nuclei.[1]

-

Electron-withdrawing groups , such as the bromine, fluorine, and methyl ester groups, generally decrease electron density at the ortho and para positions, leading to a deshielding of these carbons.[1]

-

Symmetry : The substitution pattern in Methyl 4-bromo-3,5-difluorobenzoate dictates the number of unique carbon signals in the ¹³C NMR spectrum. Due to the plane of symmetry passing through the C1-C4 axis, we expect to see fewer signals than the total number of carbon atoms. Specifically, C2 and C6, as well as C3 and C5, are chemically equivalent.[2]

A pivotal aspect of the ¹³C NMR spectrum of this molecule is the presence of carbon-fluorine (C-F) coupling. The ¹⁹F nucleus has a spin of I = 1/2, similar to ¹H, and thus couples with neighboring ¹³C nuclei. This coupling provides invaluable structural information through the observation of splitting patterns and the measurement of coupling constants (J-coupling). The magnitude of the J-coupling is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (Direct Coupling): This is a large coupling constant, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[3]

-

²JCF (Geminal Coupling): Coupling over two bonds is also significant.

-

³JCF (Vicinal Coupling) and longer-range couplings: These are also observable and provide further structural confirmation.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate experimental parameters. The following protocol is a self-validating system designed to yield high-quality data.

I. Sample Preparation

-

Analyte Purity: Ensure the Methyl 4-bromo-3,5-difluorobenzoate sample is of high purity (≥97%) to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance of the ¹³C isotope. A concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended for a good signal-to-noise ratio within a reasonable acquisition time.[4]

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). A small amount can be added directly to the solvent.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates. |

| Spectral Width | 0 to 200 ppm | This range encompasses the expected chemical shifts for all carbon environments in the molecule.[5] |

| Acquisition Time (AQ) | ~1.0 s | A balance between resolution and experiment time. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the carbon nuclei between scans, although longer delays may be needed for quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | A sufficient number of scans are required to achieve an adequate signal-to-noise ratio for all carbon signals, especially the weaker quaternary carbons. |

| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Experimental Workflow Diagram

Spectral Analysis and Interpretation of Methyl 4-bromo-3,5-difluorobenzoate

Based on the principles of substituent effects and C-F coupling, a detailed prediction of the ¹³C NMR spectrum can be made. The molecule has 8 carbon atoms, but due to symmetry, only 6 distinct signals are expected.

dot graph { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=invis];

}

Structure of Methyl 4-bromo-3,5-difluorobenzoate

Predicted ¹³C NMR Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts (δ) in ppm, the expected multiplicities due to C-F coupling, and the rationale for each assignment.

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Rationale |

| C=O | ~164-168 | Singlet | The carbonyl carbon of the ester is significantly deshielded and is not expected to show coupling to the fluorine atoms.[6] |

| C3/C5 | ~160-165 | Doublet (¹JCF) | These carbons are directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift due to the high electronegativity of fluorine. |

| C1 | ~130-135 | Triplet (³JCF) | This is a quaternary carbon attached to the electron-withdrawing ester group. It will exhibit a three-bond coupling to the two equivalent fluorine atoms. |

| C2/C6 | ~115-120 | Triplet (²JCF) | These carbons are ortho to the ester and ortho to the fluorine atoms. They will show a two-bond coupling to the adjacent fluorine. |

| C4 | ~110-115 | Triplet (²JCF) | This carbon is attached to the bromine atom and is expected to be a quaternary carbon. It will exhibit a two-bond coupling to the two equivalent fluorine atoms. |

| -OCH₃ | ~52-55 | Singlet | The methyl carbon of the ester group appears in the typical region for such carbons and will be a singlet. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predicted values are based on data from similar substituted methyl benzoates and general substituent effects.[7][8]

Conclusion

The ¹³C NMR analysis of Methyl 4-bromo-3,5-difluorobenzoate provides a wealth of structural information that is indispensable for its characterization. By understanding the interplay of substituent effects and C-F coupling, a complete assignment of the ¹³C NMR spectrum is achievable. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality data, ensuring the reliability of the spectral analysis. This comprehensive approach, combining theoretical principles with practical considerations, empowers researchers to confidently utilize ¹³C NMR spectroscopy for the structural elucidation of complex fluorinated aromatic compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

"13-C NMR - How Many Signals - Master Organic Chemistry." Master Organic Chemistry, 8 Feb. 2022, .

-

"13C NMR Chemical Shift." Oregon State University, [Link]. Accessed 2 Feb. 2026.

-

"Sample Preparation." University College London, . Accessed 2 Feb. 2026.

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. [Link]

-

"Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors." MDPI, . Accessed 2 Feb. 2026.

- "Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

-

"Electronic Supplementary Information." The Royal Society of Chemistry, . Accessed 2 Feb. 2026.

-

"Electronic Supplementary Information." The Royal Society of Chemistry, . Accessed 2 Feb. 2026.

-

"4-Bromo-3,5-difluorobenzoic acid | 651027-00-8." Sigma-Aldrich, . Accessed 2 Feb. 2026.

-

"19F Coupling Constants Table." Alfa Chemistry, . Accessed 2 Feb. 2026.

- "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy. Accessed 2 Feb. 2026.

-

"Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum." ChemicalBook, . Accessed 2 Feb. 2026.

- "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, vol. 28, no. 3, 1990, pp. 212-214.

-

"NMR Sample Preparation." Iowa State University, . Accessed 2 Feb. 2026.

-

"13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles." ResearchGate, . Accessed 2 Feb. 2026.

- "Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones." Journal of Undergraduate Chemistry Research, vol. 22, no. 4, 2023, pp. 99-102.

-

"19F Coupling Constants Table." Organofluorine / Alfa Chemistry, . Accessed 2 Feb. 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Bromo-3,5-difluorobenzoic acid | C7H3BrF2O2 | CID 11424897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors | MDPI [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 4-bromo-3,5-difluorobenzoate

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 4-bromo-3,5-difluorobenzoate. As a molecule with significant potential in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control. This document will delve into the theoretical principles governing its IR spectrum, predict the key absorption bands based on its molecular structure, and provide a standardized protocol for acquiring an experimental spectrum.

The Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies.[1][2] An IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹), which is directly proportional to the frequency of the absorbed radiation.[1]

The true utility of IR spectroscopy lies in the fact that different functional groups (e.g., carbonyls, hydroxyls, amines, C-H bonds) have characteristic absorption frequencies that are largely independent of the rest of the molecule.[2][3] This allows for the identification of the functional groups present in a sample. The region below approximately 1400 cm⁻¹ is known as the "fingerprint region," where the vibrational modes are complex and unique to the molecule as a whole, serving as a molecular fingerprint for identification.[1]

Molecular Structure and Predicted Vibrational Modes of Methyl 4-bromo-3,5-difluorobenzoate

To predict the IR spectrum of Methyl 4-bromo-3,5-difluorobenzoate, we must first examine its molecular structure.

Caption: Molecular Structure of Methyl 4-bromo-3,5-difluorobenzoate

The key functional groups and structural features that will give rise to characteristic IR absorptions are:

-

Aromatic Ester: This includes the carbonyl (C=O) group and the C-O single bonds.

-

Substituted Benzene Ring: The aromatic ring itself has characteristic C=C stretching and C-H bending vibrations.

-

Carbon-Fluorine (C-F) Bonds: These are strong polar bonds that produce intense absorptions.

-

Carbon-Bromine (C-Br) Bond: This bond will have a characteristic stretching vibration at a lower frequency.

-

Methyl Group (CH₃): The methyl group will exhibit C-H stretching and bending vibrations.

In-Depth Analysis of the Predicted IR Spectrum

The following sections detail the expected absorption bands for Methyl 4-bromo-3,5-difluorobenzoate based on established spectroscopic data for similar compounds and functional groups.

The Carbonyl (C=O) and Ester (C-O) Region

The most prominent peak in the spectrum is expected to be the carbonyl (C=O) stretching vibration of the ester functional group.[2] For aromatic esters, this peak is typically found in the range of 1730-1715 cm⁻¹ .[4][5] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated esters (which absorb around 1750-1735 cm⁻¹).[5][6] This absorption is characteristically strong and sharp.[2]

Aromatic esters also exhibit two characteristic C-O stretching vibrations.[4] These are expected to appear as strong bands in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions.[4] The higher frequency band is attributed to the C-C-O stretching mode, while the lower frequency one corresponds to the O-C-C stretching of the ester group.[4]

Aromatic Ring Vibrations

The substituted benzene ring will give rise to several characteristic absorptions:

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8]

-

Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the benzene ring typically produce two to three sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[1][6] One band is expected near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹ .[1]

-

Overtone and Combination Bands: A series of weak "benzene fingers" may be observed in the 2000-1650 cm⁻¹ region. The pattern of these bands can sometimes be used to determine the substitution pattern of the benzene ring.[9]

-

Out-of-Plane (OOP) C-H Bending: The C-H out-of-plane bending vibrations are highly diagnostic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.[6][7] For a 1,3,4,5-tetrasubstituted benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range.[10]

Carbon-Halogen Vibrations

The presence of fluorine and bromine atoms will result in distinct absorptions:

-

C-F Stretching: The carbon-fluorine bonds are highly polar and will produce very strong and characteristic absorption bands. Aromatic C-F stretching vibrations are typically found in the 1400-1000 cm⁻¹ region.[10][11] Given the two fluorine atoms, multiple strong peaks in this region are anticipated.

-

C-Br Stretching: The carbon-bromine stretching vibration occurs at a lower frequency due to the larger mass of the bromine atom. A medium to strong absorption is expected in the 690-515 cm⁻¹ range.[7][12][13]

Methyl Group Vibrations

The methyl group of the ester will have characteristic C-H vibrations:

-

C-H Stretching: These will appear as medium to strong bands in the 2950-2850 cm⁻¹ region, just below the 3000 cm⁻¹ mark for aromatic C-H stretches.[8]

-

C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively. These may overlap with other peaks in the fingerprint region.

Summary of Predicted Key IR Absorptions

The following table summarizes the predicted key infrared absorption bands for Methyl 4-bromo-3,5-difluorobenzoate.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretching | Aromatic Ring |

| 2950 - 2850 | Medium | C-H Stretching | Methyl (CH₃) |

| 1730 - 1715 | Strong | C=O Stretching | Aromatic Ester |

| 1600 - 1450 | Medium | C=C In-ring Stretching | Aromatic Ring |

| 1400 - 1000 | Strong | C-F Stretching | Aryl Fluoride |

| 1310 - 1250 | Strong | Asymmetric C-O Stretching | Ester |

| 1130 - 1100 | Strong | Symmetric C-O Stretching | Ester |

| 860 - 800 | Strong | C-H Out-of-Plane Bending | Substituted Benzene |

| 690 - 515 | Medium-Strong | C-Br Stretching | Aryl Bromide |

Experimental Protocol: Acquiring the IR Spectrum

The following is a standardized protocol for obtaining a high-quality FT-IR spectrum of a solid sample such as Methyl 4-bromo-3,5-difluorobenzoate using the potassium bromide (KBr) pellet method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

Methyl 4-bromo-3,5-difluorobenzoate (sample)

-

Spectroscopy grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Spatula

Protocol:

-

Background Spectrum:

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Run a background scan to measure the spectrum of the ambient atmosphere (mainly CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place approximately 1-2 mg of the Methyl 4-bromo-3,5-difluorobenzoate sample into the agate mortar.

-

Add approximately 100-200 mg of dry KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizing Key Vibrational Modes

The following diagram illustrates the expected regions of key vibrational modes in the IR spectrum of Methyl 4-bromo-3,5-difluorobenzoate.

Caption: Key Vibrational Regions for Methyl 4-bromo-3,5-difluorobenzoate

Conclusion

The infrared spectrum of Methyl 4-bromo-3,5-difluorobenzoate is predicted to be rich in information, with strong, characteristic absorptions for the aromatic ester, carbon-fluorine, and carbon-bromine functionalities. The analysis presented in this guide provides a solid framework for interpreting an experimental spectrum, aiding in the structural confirmation and purity assessment of this important chemical compound. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum for verification.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Spectroscopy Online. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. IR Absorption Table. Retrieved from [Link]

-

University of California, Santa Cruz. IR Tables. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Smith, B. C. (1999).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Theoretical and Spectroscopic Properties of Methyl 4-bromo-3,5-difluorobenzoate

Abstract: Methyl 4-bromo-3,5-difluorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in the synthesis of complex pharmaceutical agents and advanced materials. Understanding its intrinsic molecular properties is paramount for optimizing its reactivity, predicting its behavior in biological systems, and designing novel applications. This technical guide presents a comprehensive theoretical investigation into the structural, vibrational, and electronic characteristics of Methyl 4-bromo-3,5-difluorobenzoate using Density Functional Theory (DFT). The computational framework is validated by drawing parallels with established experimental data for analogous halobenzoate structures. This document provides researchers, chemists, and drug development professionals with foundational data and predictive insights into the molecule's reactivity, stability, and spectroscopic signatures.

Introduction and Scientific Context

Halogenated benzoic acids and their esters are privileged scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, particularly fluorine and bromine, can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 4-bromo-3,5-difluorobenzoate (CAS No. 1803565-64-1) combines the features of a bromine atom, a common participant in cross-coupling reactions, and two fluorine atoms, which can modulate electronic properties and conformational preferences.[1]

While experimental data on this specific molecule is not extensively published, its structural similarity to other characterized halobenzoates allows for the construction of a robust and predictive theoretical model.[2][3][4] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating molecular properties where experimental investigation is lacking or resource-intensive.[5][6] This guide leverages DFT to build a comprehensive profile of the title compound, providing a virtual roadmap for its practical application.

Computational Methodology: A Self-Validating Framework

To ensure the reliability of the theoretical predictions, a well-established computational protocol was designed, mirroring methodologies that have successfully correlated theoretical data with experimental values for similar aromatic systems.[6][7][8]

The Choice of Theoretical Level: DFT/B3LYP

The core of this study utilizes Density Functional Theory (DFT), which offers an optimal balance of computational accuracy and efficiency for molecules of this size. The specific method employed is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely recognized for its excellent performance in predicting the geometries and vibrational frequencies of organic molecules.[6][8]

The Basis Set: 6-311++G(d,p)

The 6-311++G(d,p) basis set was selected for all calculations. This choice is deliberate:

-

Triple-Zeta Valence (6-311): Provides flexibility for valence electrons to accurately describe chemical bonding.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately modeling systems with potential charge delocalization and non-covalent interactions, which are characteristic of the ester group and halogen substituents.

-

Polarization Functions (d,p): The (d,p) adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distribution, which is essential for capturing the true bonding environment in a substituted aromatic ring.

This combination of functional and basis set has a proven track record for providing reliable spectroscopic and structural data for related compounds.[6][7]

Step-by-Step Computational Workflow

The theoretical investigation follows a multi-step, logical progression designed to ensure the physical meaning and accuracy of the results.

-

Geometry Optimization: The initial structure of Methyl 4-bromo-3,5-difluorobenzoate is optimized without constraints to find the global minimum on the potential energy surface. This step determines the most stable three-dimensional conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[8] This step also provides the theoretical infrared (IR) and Raman spectra.

-

Electronic Property Analysis: Using the validated minimum-energy structure, a series of single-point energy calculations are conducted to determine key electronic properties, including:

-

Frontier Molecular Orbitals (HOMO-LUMO) analysis.

-

Molecular Electrostatic Potential (MEP) mapping.

-

Natural Bond Orbital (NBO) analysis.

-

The entire workflow is depicted in the diagram below.

Theoretical Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals a nearly planar structure, a common feature for substituted benzoates.[3][4] The planarity is slightly distorted by the methyl group of the ester. The key structural parameters, including bond lengths and angles of the benzene ring and substituents, are predicted and summarized below. These theoretical values are expected to be in close agreement with experimental data from X-ray crystallography of similar molecules like methyl 4-bromobenzoate and methyl 3,5-dibromo-4-methylbenzoate.[2][3]

| Parameter | Predicted Value (Å or °) | Comparative Notes |

| Bond Lengths (Å) | ||

| C-Br | ~1.89 | Typical for a C(sp²)-Br bond on an aromatic ring. |

| C-F | ~1.35 | Characteristic C(sp²)-F bond length. |

| C=O (carbonyl) | ~1.21 | Standard double bond character. |

| C-O (ester) | ~1.36 | Partial double bond character due to resonance. |

| Ring C-C (average) | ~1.39 | Consistent with aromatic character. |

| **Bond Angles (°) ** | ||

| C-C(Br)-C | ~118 | The bulky bromine atom slightly compresses this angle from the ideal 120°. |

| C-C(F)-C | ~121 | Fluorine substitution can slightly alter ring angles. |

| O=C-O (ester) | ~124 | Typical angle for an sp² hybridized carbon in an ester group. |

Vibrational Analysis: Spectroscopic Fingerprints

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can aid in the experimental identification and characterization of the molecule. The assignments are based on the potential energy distribution (PED) and comparison with known spectra of fluorinated benzene derivatives.[9][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description and Intensity |

| C-H Stretching (aromatic) | 3100 - 3050 | Weak to medium intensity bands, characteristic of aromatic C-H bonds. |

| C-H Stretching (methyl) | 3000 - 2950 | Multiple weak bands corresponding to symmetric and asymmetric stretching of the -CH₃ group. |

| C=O Stretching (carbonyl) | ~1730 | A very strong and sharp absorption band, which is the most prominent feature in the IR spectrum of esters. |

| C-C Stretching (aromatic) | 1600 - 1450 | Multiple bands of variable intensity, corresponding to the skeletal vibrations of the benzene ring. |

| C-O Stretching (ester) | 1300 - 1100 | Two strong bands related to the C-O-C asymmetric and symmetric stretching of the ester linkage. |

| C-F Stretching | 1150 - 1050 | Strong absorption bands, characteristic of aryl fluorides.[9] |

| C-Br Stretching | 700 - 550 | A medium to weak intensity band in the lower frequency region. |

Electronic Properties: Reactivity and Stability

The electronic properties of a molecule are fundamental to understanding its reactivity, kinetic stability, and potential for intermolecular interactions.

3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Its energy correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[5] A narrow gap suggests the molecule is more polarizable and reactive.[11]